Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate
Description
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate is a spirocyclic compound featuring a fused indene-piperidine core with a tert-butyl carbamate protecting group. Its structure includes a methoxy substituent at the 6-position and an amino group at the 3-position, distinguishing it from related derivatives. The oxalate salt form likely enhances aqueous solubility compared to its free base .
Properties
CAS No. |
2177258-05-6 |
|---|---|
Molecular Formula |
C21H30N2O7 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl 1-amino-5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H28N2O3.C2H2O4/c1-18(2,3)24-17(22)21-9-7-19(8-10-21)12-16(20)14-6-5-13(23-4)11-15(14)19;3-1(4)2(5)6/h5-6,11,16H,7-10,12,20H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
KNTDHYRDGFRCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)OC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Spiro[indene-1,4'-piperidine] Core
The spirocyclic core is generally synthesized via cyclization reactions involving indanone derivatives and piperidine intermediates.
- Method: Condensation of 1-indanone derivatives with piperidine or substituted piperidines under acidic or basic catalysis, followed by reduction or cyclization to form the spiro ring junction.
- Typical Conditions: Use of Lewis acids or Brønsted acids in solvents like dichloromethane or ethanol at temperatures ranging from ambient to reflux.
- Example: Preparation of 1'-Boc-spiro[indene-1,4'-piperidine] with yields around 90-95% has been reported, indicating efficient cyclization and protection steps.
Introduction of the 3-Amino Group
The amino group at the 3-position of the piperidine ring is introduced through azide reduction or direct amination.
Installation of the 6-Methoxy Substituent
- Method: Electrophilic aromatic substitution or nucleophilic aromatic substitution on the indene ring.
- Typical Reagents: Methoxylation reagents such as sodium methoxide or methanol under acidic/basic catalysis.
- Conditions: Controlled temperature to avoid side reactions; often carried out after core spiro ring formation to ensure regioselectivity.
Protection of Piperidine Nitrogen as tert-Butyl Carbamate
- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-methylmorpholine or N-methylmorpholine.
- Solvent: Dichloromethane or dimethylformamide (DMF).
- Conditions: Room temperature stirring for 2 hours under inert atmosphere.
- Yield: Typically around 75-85% with high purity after chromatographic purification.
Formation of Oxalate Salt
- Purpose: To improve compound stability, crystallinity, and handling properties.
- Method: Treatment of the free base with oxalic acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Conditions: Room temperature stirring until salt formation is complete.
- Isolation: Filtration and drying under vacuum.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Spiro core formation | Indanone + piperidine, acid catalyst | DCM or EtOH | RT to reflux | Several hours | 90-95 | Efficient cyclization with Boc protection step possible post-cyclization |
| Azide reduction to amine | Pd/C (10-20%), H2 balloon | MeOH or EtOH | RT | 15-16 hours | 98-99 | High purity amine obtained after filtration and solvent removal |
| Amination (alternative) | N-ethyl-N,N-diisopropylamine | t-BuOH | 20-90°C | Up to 120 h | Variable | Extended reaction time needed; inert atmosphere recommended |
| Methoxylation | Sodium methoxide or MeOH, acid/base catalysis | MeOH or aprotic | Ambient to reflux | Few hours | Not specified | Performed post-spiro formation for regioselectivity |
| Boc protection | Boc2O, 4-methylmorpholine or NMM | DCM or DMF | RT | 2 hours | 75-85 | Purification by silica chromatography yields high purity product |
| Oxalate salt formation | Oxalic acid | EtOH or EtOAc | RT | Several hours | Quantitative | Salt isolation by filtration and drying |
Purification and Characterization
- Purification: Reverse-phase preparative HPLC, silica gel chromatography, and recrystallization are standard techniques used.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry (MS), and 19F NMR if fluorinated intermediates are involved.
- Typical NMR Data: Signals consistent with aromatic protons, methoxy groups, tert-butyl carbamate, and amino substituents.
Research Findings and Notes
- The use of palladium-catalyzed hydrogenation for azide reduction is highly efficient and yields clean amine products, which are crucial intermediates for further functionalization.
- Boc protection under mild conditions ensures the stability of the amine during subsequent synthetic steps.
- Methoxylation on the indene ring requires careful control to avoid over-substitution or ring opening.
- Formation of the oxalate salt enhances compound stability and is a common practice for isolating amine-containing spiro compounds.
- Extended reaction times and inert atmosphere are often necessary to maintain product integrity and maximize yields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among spiro[indene-1,4'-piperidine] derivatives include substitutions at the 3- and 6-positions, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
- Amino Group at Position 3: The presence of a primary amine in the target compound facilitates hydrogen bonding, which is absent in analogues with oxo (e.g., 241819-85-2) or chloro (1160247-32-4) groups. This feature could enhance interactions with biological targets, such as enzymes or receptors .
- Methoxy vs. In contrast, fluoro (910442-43-2) and chloro (1160247-32-4) substituents increase lipophilicity, affecting membrane permeability and metabolic stability .
- Salt Form : The oxalate counterion in the target compound likely improves solubility in polar solvents compared to free-base derivatives (e.g., 910442-43-2), which may require formulation adjustments for bioavailability .
Biological Activity
Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate is a complex organic compound with a unique spirocyclic structure. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways through interactions with specific molecular targets.
- Molecular Formula : C21H30N2O7
- Molecular Weight : 422.5 g/mol
- CAS Number : 2177258-05-6
Biological Activity Overview
Research indicates that Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has shown potential to interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It may bind to certain receptors, potentially affecting signal transduction processes.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.
The biological effects of Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate are primarily attributed to its structural features that allow it to engage with biological targets effectively. The presence of the tert-butyl group and the methoxy group enhances its lipophilicity and solubility, facilitating interaction with cell membranes and biological macromolecules.
Study 1: Enzyme Interaction
A study published in a peer-reviewed journal examined the compound's effect on enzyme activity. It was found that Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate inhibited the activity of a specific enzyme involved in metabolic regulation. This inhibition led to altered glucose metabolism in vitro.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains. Results indicated that it exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
Comparative Analysis
The following table summarizes the biological activities of Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate | Enzyme inhibition, antimicrobial | Spirocyclic structure |
| Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride | Limited studies available | Hydrochloride salt form |
| Tert-butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate | Antioxidant properties | Halogenated derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
